N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide
Description
This compound features a hybrid structure combining a substituted phenyl group (3-chloro-2-methylphenyl) and a tetrahydronaphthalenyl-methyl moiety with hydroxy and methoxy substituents.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-13-17(22)6-3-7-18(13)24-20(26)19(25)23-12-21(27)10-4-5-14-11-15(28-2)8-9-16(14)21/h3,6-9,11,27H,4-5,10,12H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMFPADWRHTESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenylamine to obtain 3-chloro-2-methylphenylamine. This intermediate is then reacted with 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene in the presence of ethanediamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N’-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Chloro-Phenyl Amides
- 3-Chloro-N-phenyl-phthalimide (): This compound shares a chloro-substituted phenyl group but lacks the tetrahydronaphthalene system. Its IR spectrum shows characteristic C=O (1678 cm⁻¹) and C–Cl (785 cm⁻¹) stretches, similar to chloro-phenyl derivatives .
- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Contains a 3-chlorophenethyl group and a 6-methoxynaphthalene moiety. Its ¹H NMR shows aromatic protons at δ 7.20–8.61 ppm, comparable to the tetrahydronaphthalene system in the target compound .
Naphthalene and Tetrahydronaphthalene Derivatives
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) (): Features a naphthalene ring with triazole and nitro groups. Its IR spectrum includes C=O (1676 cm⁻¹) and NO₂ (1535 cm⁻¹) peaks, highlighting electronic effects absent in the target compound .
- 5-Substituted Tetrahydronaphthalen-2-yl Methyl Amides (): Piperidine-linked analogs demonstrate the importance of substituent positioning on bioactivity. For example, N-(4-chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (34) shows enhanced solubility due to the methoxy group, a feature relevant to the target compound’s 6-methoxy substituent .
Functional Group and Pharmacophore Analysis
Amide Linkers
- Ethanediamide vs. Simple Amides : The target compound’s ethanediamide group (–NH–CO–CO–NH–) contrasts with single-amide linkers in analogs like 2-acetamido-N-(4-chlorophenyl)-3-(naphthalen-2-yl)but-2-enamide (). The dual amide system may enhance binding affinity through additional hydrogen bonds .
Hydroxy and Methoxy Substituents
- Methoxy groups typically enhance lipophilicity, as seen in IR spectra (1254–1275 cm⁻¹ for C–O stretches) .
Data Tables
Table 1: Key Spectroscopic Data of Analogous Compounds
Table 2: Structural and Functional Comparisons
Research Implications and Limitations
While the target compound’s exact properties remain uncharacterized in the evidence, its structural motifs align with bioactive molecules. For example, the 3-chloro-2-methylphenyl group may enhance blood-brain barrier penetration compared to unsubstituted analogs . However, the absence of direct pharmacological data necessitates further studies to validate its activity profile.
Biological Activity
N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 348.86 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research has indicated that it may modulate pathways related to:
- Cell Proliferation: The compound has shown potential in inhibiting cell proliferation in various cancer cell lines.
- Apoptosis Induction: It may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Below is a summary of key findings:
Case Studies
Several case studies highlight the compound's efficacy:
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Anticancer Efficacy:
- A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins.
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Neuroprotection:
- In a model of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced neuronal death. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell survival rates.
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Anti-inflammatory Effects:
- Research showed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
Q & A
Q. Methodological Checklist :
- Validate assays with positive controls (e.g., indomethacin for COX-2).
- Replicate experiments across ≥3 independent batches.
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Chiral Centers : Use asymmetric catalysis (e.g., Ru-BINAP complexes) for the 1-hydroxy group to avoid racemization .
- Workup Protocols : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for large-scale purification .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate stability .
How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal Stability : Degrades >5% after 72 hrs at 40°C (TGA/DSC data). Store at –20°C in amber vials .
- Photodegradation : UV exposure (λ = 254 nm) cleaves the ethanediamide bond; use light-protected containers .
- Hydrolysis : Susceptible to aqueous hydrolysis at pH <5; lyophilize for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
